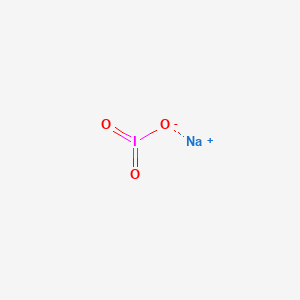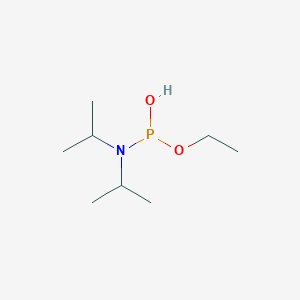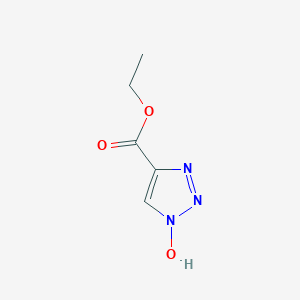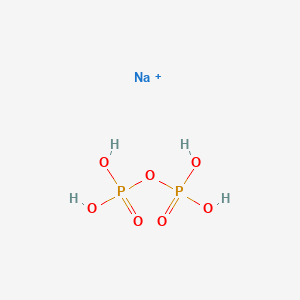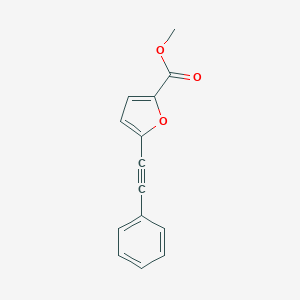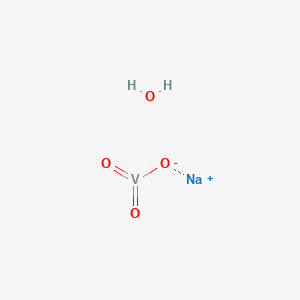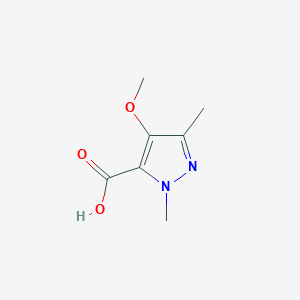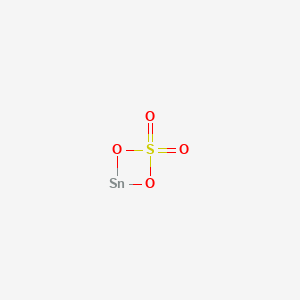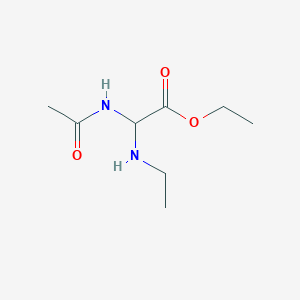
Ethyl 2-acetamido-2-(ethylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetamido-2-(ethylamino)acetate, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most widely used local anesthetics in the world. Lidocaine works by blocking the transmission of nerve impulses, thereby numbing the area where it is applied.
Wirkmechanismus
Ethyl 2-acetamido-2-(ethylamino)acetate works by blocking the voltage-gated sodium channels that are responsible for the transmission of nerve impulses. By blocking these channels, Ethyl 2-acetamido-2-(ethylamino)acetate prevents the transmission of pain signals and numbs the area where it is applied.
Biochemische Und Physiologische Effekte
Ethyl 2-acetamido-2-(ethylamino)acetate has a number of biochemical and physiological effects. It can cause a decrease in heart rate and blood pressure, as well as a decrease in the excitability of nerves. Ethyl 2-acetamido-2-(ethylamino)acetate can also cause a decrease in the release of neurotransmitters, such as norepinephrine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-acetamido-2-(ethylamino)acetate is a widely used local anesthetic in laboratory experiments due to its ability to block nerve impulses and numb the area where it is applied. However, Ethyl 2-acetamido-2-(ethylamino)acetate has limitations in certain types of experiments, particularly those that require the use of intact nerves or nerve fibers.
Zukünftige Richtungen
There are a number of future directions for the study of Ethyl 2-acetamido-2-(ethylamino)acetate. One area of research is the development of new local anesthetics that are more effective and have fewer side effects than Ethyl 2-acetamido-2-(ethylamino)acetate. Another area of research is the study of the long-term effects of Ethyl 2-acetamido-2-(ethylamino)acetate use, particularly in patients with chronic pain. Additionally, there is ongoing research into the use of Ethyl 2-acetamido-2-(ethylamino)acetate as a treatment for certain types of cancer.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetamido-2-(ethylamino)acetate has a wide range of scientific research applications. It is commonly used in the study of pain and pain management, as well as in the study of nerve function and transmission. Ethyl 2-acetamido-2-(ethylamino)acetate is also used in the study of cardiac arrhythmias and as a treatment for certain types of arrhythmias.
Eigenschaften
CAS-Nummer |
133873-10-6 |
|---|---|
Produktname |
Ethyl 2-acetamido-2-(ethylamino)acetate |
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
ethyl 2-acetamido-2-(ethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
YZGLWARQMNSPBY-UHFFFAOYSA-N |
SMILES |
CCNC(C(=O)OCC)NC(=O)C |
Kanonische SMILES |
CCNC(C(=O)OCC)NC(=O)C |
Synonyme |
Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


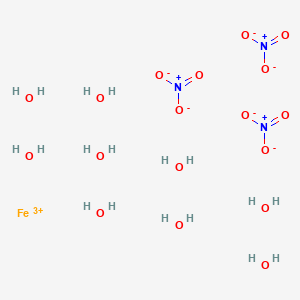
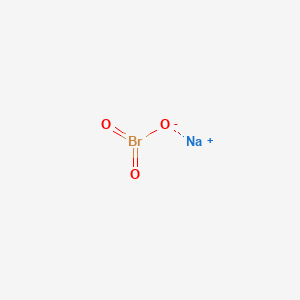
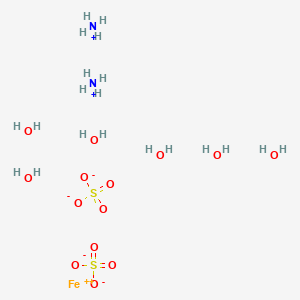
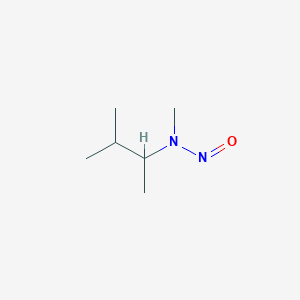
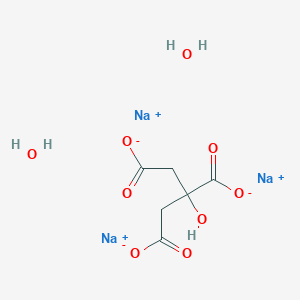
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
